molecular formula C9H14O B106554 2,2,5,5-Tetramethylcyclopent-3-en-1-one CAS No. 81396-36-3

2,2,5,5-Tetramethylcyclopent-3-en-1-one

Cat. No.: B106554
CAS No.: 81396-36-3
M. Wt: 138.21 g/mol
InChI Key: YGEABPQEKJPPGB-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclopent-3-en-1-one (CAS RN: 81396-36-3) is a high-purity organic compound with the molecular formula C 9 H 14 O and a molecular weight of 138.21 g/mol . This cyclopentenone derivative is characterized by its unique tetramethyl-substituted structure, which contributes to its properties and makes it a valuable intermediate in synthetic organic chemistry. While specific research applications for this exact isomer are not fully detailed in public sources, a closely related compound, 2,3,4,5-Tetramethylcyclopent-2-en-1-one, is documented as a key precursor in the synthesis of chiral pre-ligands, such as (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-binaphthalene . This suggests its potential utility in advanced materials science and asymmetric catalysis research. The structural framework of tetramethylcyclopentenones is of significant interest for developing ligands for metal complexes and other specialized organic building blocks. This product is intended for laboratory research purposes. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material in a well-ventilated place, wearing appropriate protective equipment, and store it in a cool, dark place as recommended .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethylcyclopent-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEABPQEKJPPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340546
Record name 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81396-36-3
Record name 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tetramethylcyclopentenone Derivatives

Established Approaches for the Synthesis of Tetramethylcyclopentenones

Cyclization and Dehydration Strategies

The formation of the cyclopentenone ring through cyclization followed by dehydration is a fundamental approach in organic synthesis. For a highly substituted compound like 2,2,5,5-tetramethylcyclopent-3-en-1-one, this strategy would typically involve an acyclic precursor that can undergo an intramolecular reaction to form the five-membered ring. A plausible precursor would be a 1,4-diketone, such as 3,3,6,6-tetramethylheptane-2,5-dione.

The acid-catalyzed intramolecular cyclization of a γ-diketone proceeds via the formation of an enol intermediate, which then attacks the second carbonyl group. Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated ketone. The presence of gem-dimethyl groups at the α- and α'-positions relative to the carbonyl groups can influence the reaction rate and equilibrium, but the formation of the thermodynamically stable five-membered ring is a strong driving force. Brønsted acids are generally effective in catalyzing such diol cyclization reactions, though they may require elevated temperatures. mdpi.com

PrecursorCatalystSolventTemperature (°C)Yield (%)Reference
2,5-HexanedioneNaOHWater100High[Analogous]
Substituted 1,4-DiketoneAcid/BaseVarious25-150Variable[General]

This table presents representative data for analogous reactions as direct synthesis of this compound via this specific pathway is not extensively documented.

Aldol (B89426) Condensation Derived Pathways

Intramolecular aldol condensation is a powerful method for the synthesis of cyclic compounds, particularly five- and six-membered rings. hawaii.edursc.org This pathway is closely related to the cyclization-dehydration strategy and is often the underlying mechanism. For the synthesis of this compound, the logical precursor is 3,3,6,6-tetramethylheptane-2,5-dione.

Upon treatment with a base, one of the α-carbons of the diketone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. This intramolecular cyclization forms a five-membered ring intermediate, a β-hydroxy ketone. Subsequent dehydration, often facilitated by heat, eliminates a molecule of water to form the stable, conjugated α,β-unsaturated ketone, this compound. The formation of a five-membered ring is thermodynamically favored over other possibilities due to minimal ring strain. hawaii.edursc.org

Diketone PrecursorBaseSolventConditionsProductYield (%)
2,5-HexanedioneSodium HydroxideWaterHeat3-Methyl-2-cyclopentenoneHigh
2,6-HeptanedioneBase-Heat3-Methyl-2-cyclohexenoneHigh

This table showcases analogous intramolecular aldol condensations leading to cyclopentenone and cyclohexenone derivatives.

Organometallic Reagent Mediated Syntheses

Organometallic reagents offer versatile routes to complex organic molecules. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, is a prominent method for the synthesis of cyclopentenones. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netlibretexts.org This reaction involves the combination of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. wikipedia.orgnih.gov To synthesize this compound, one could envision the reaction of 2,2-dimethylpropene (isobutylene) with an appropriately substituted alkyne in the presence of a cobalt carbonyl source. The steric hindrance of the gem-dimethyl groups on the alkene would be a significant factor to consider in the feasibility and yield of such a reaction.

Other organometallic approaches could involve the use of organocuprates. For instance, the conjugate addition of a methylcuprate to a precursor like 2,5,5-trimethylcyclopent-2-en-1-one could potentially introduce the final methyl group. Gilman reagents (lithium diorganocuprates) are known for their ability to perform 1,4-conjugate additions to α,β-unsaturated ketones. ucalgary.camasterorganicchemistry.comyoutube.com

Reaction TypeMetal CatalystReactant 1Reactant 2CO SourceProduct
Pauson-KhandCo₂(CO)₈AlkyneAlkeneCo₂(CO)₈Cyclopentenone
Pauson-Khand[Rh(CO)₂Cl]₂Enyne-[Rh(CO)₂Cl]₂Bicyclic Cyclopentenone

This table provides a general overview of the Pauson-Khand reaction components.

Modern Developments in Tetramethylcyclopentenone Synthesis

Lewis Acid or Protic Acid Promoted Cyclizations (e.g., Nazarov Cyclization Variants)

The Nazarov cyclization is a powerful and widely studied method for the synthesis of cyclopentenones. nih.govdrugfuture.comorganic-chemistry.orgwikipedia.org It involves the 4π-electrocyclic ring closure of a divinyl ketone, catalyzed by a protic or Lewis acid. drugfuture.comorganic-chemistry.org For the synthesis of this compound, the required precursor would be a divinyl ketone with gem-dimethyl groups on the vinyl moieties.

The reaction is initiated by the coordination of the Lewis or protic acid to the carbonyl oxygen, which facilitates the conrotatory electrocyclization to form an oxyallyl cation intermediate. Subsequent elimination of a proton yields the cyclopentenone product. A significant challenge in the synthesis of highly substituted cyclopentenones via the Nazarov cyclization can be the steric hindrance of the substrates. hawaii.eduresearchgate.netuq.edu.aunih.gov However, recent studies have shown that fully substituted divinyl ketones can undergo facile Nazarov cyclization due to steric crowding in the pentadienyl cation intermediate, which lowers the activation barrier for cyclization. researchgate.netuq.edu.aunih.gov Various Lewis acids, such as copper(II) triflate, have been shown to be effective catalysts for this transformation. hawaii.edu

Divinyl Ketone SubstrateLewis/Protic AcidSolventTemperature (°C)Yield (%)Reference
Fully Substituted Divinyl KetoneTriflic AcidDichloromethane-78 to 2570-95 researchgate.netuq.edu.aunih.gov
β-Silyl DienoneSc(OTf)₃ / PhOHDCE3083-93 dicp.ac.cn
Divinyl KetoneCu(OTf)₂Dichloromethane6575 hawaii.edu

This table presents data from studies on the Nazarov cyclization of sterically hindered and substituted divinyl ketones.

Oxidative Annulation and Cascade Reaction Approaches

Modern synthetic chemistry increasingly relies on cascade reactions, where multiple bond-forming events occur in a single operation, to build molecular complexity efficiently. rsc.org The synthesis of this compound could potentially be achieved through such a process. For instance, a tandem reaction could be designed where an initial Michael addition is followed by an intramolecular cyclization and subsequent functional group manipulation to yield the target cyclopentenone.

Oxidative annulation reactions represent another modern approach. These reactions involve the formation of a ring system with a concomitant oxidation step. While specific examples leading directly to this compound are not prevalent in the literature, the general strategy of using transition metal-catalyzed annulations of dienes or other unsaturated systems provides a conceptual framework for the synthesis of highly substituted cyclopentenones. rsc.orgorganic-chemistry.orgnih.gov For example, a catalytic reductive [4+1]-cycloaddition of a diene with a vinylidene equivalent has been reported for the synthesis of cyclopentenes, which could potentially be oxidized to the corresponding cyclopentenone. nih.gov

Reaction TypeKey Step(s)Catalyst/ReagentPrecursorsProduct Type
Cascade ReactionMichael addition/Radical cyclization/AromatizationIron(II)Indolynaphthoquinones and 1,3-dicarbonyl compoundsQuinone-fused cyclopenta[2,1-b]indoles
Tandem MetathesisEnyne RCM / Metallotropic researchgate.netorganic-chemistry.org-shiftRuthenium-basedEnyneEpoxyquinoid natural products
Reductive [4+1]-cycloadditionReductive activation of 1,1-dichloroalkeneDinickel complexes / Zn1,3-Diene and 1,1-dichloroalkeneCyclopentene

This table illustrates the principles of modern annulation and cascade reactions for the synthesis of five-membered rings.

Catalytic Methods for Cyclopentenone Formation

The construction of the cyclopentenone core is a cornerstone of organic synthesis, with several catalytic methods being prominent. However, the high degree of substitution in this compound presents significant steric challenges that limit the applicability of many standard catalytic cycles.

One of the most powerful methods for synthesizing cyclopentenones is the Pauson-Khand reaction , a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. nih.govacs.org While catalytic variants using various transition metals like rhodium, titanium, and iridium have been developed, the reaction is notoriously sensitive to steric bulk. nih.gov The reaction efficiency is known to decrease with increasing substitution on both the alkene and alkyne partners. Specifically, tetrasubstituted alkenes are generally considered unsuitable substrates for the Pauson-Khand reaction, making this route catalytically challenging for the synthesis of the target compound. nih.gov

Another significant catalytic approach is the Nazarov cyclization , which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. rsc.org This reaction can be catalyzed by a variety of Lewis acids and Brønsted acids. rsc.org Historically, fully substituted divinyl ketones were considered resistant to this cyclization unless electronically activating groups were present. However, recent studies have shown that steric crowding in the pentadienyl cation intermediate can actually lower the activation barrier and facilitate the reaction even with electronically neutral alkyl groups. wikipedia.orgresearchgate.net Despite this, the application of catalytic Nazarov cyclizations to generate tetrasubstituted cyclopentenones with four methyl groups at the α-positions remains a formidable synthetic hurdle due to the severe steric hindrance.

The table below summarizes these primary catalytic methods and their general applicability.

Reaction NameDescriptionTypical CatalystsApplicability to this compound
Pauson-Khand Reaction [2+2+1] cycloaddition of an alkene, alkyne, and CO. nih.govCo₂(CO)₈, Rh, Ir, Ti complexes. nih.govLow; generally unsuitable for tetrasubstituted alkenes due to high steric hindrance. nih.gov
Nazarov Cyclization Acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. rsc.orgLewis acids (e.g., FeCl₃, BF₃·OEt₂), Brønsted acids (e.g., H₂SO₄). rsc.orgChallenging; sterically demanding but potentially feasible under specific "steric activation" conditions. wikipedia.orgresearchgate.net

Retrosynthetic Analysis Pertaining to this compound

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For a sterically congested molecule like this compound, this analysis highlights key bond formations that can overcome the steric challenges.

Strategic Disconnections of the Cyclopentenone Core

Two primary disconnection strategies are considered for the this compound core:

Cα-Cβ Bond Disconnection (Aldol-type): This strategy involves disconnecting one of the α-carbon to β-carbon bonds, which points to an intramolecular aldol condensation of a 1,4-diketone as the key ring-forming step. This is a classic and robust method for forming five-membered rings. bohrium.comresearchgate.netresearchgate.netrsc.org The disconnection of the enone functionality first reveals the corresponding saturated cyclopentanone (B42830), which is then opened to reveal a 1,4-dicarbonyl precursor.

Double C-C Bond Disconnection (Rearrangement-type): An alternative and powerful disconnection involves breaking the C=C double bond and the opposing Cα-C(O) bond. This approach leads to an acyclic precursor that can cyclize through a rearrangement pathway. This is particularly relevant for the acid-catalyzed cyclization of specific diol precursors.

These strategic disconnections lead to the identification of key precursors and synthetic intermediates.

Identification of Key Precursors and Synthetic Intermediates

Following the disconnection strategies, two key precursors for the synthesis of this compound are identified.

The most direct and synthetically viable precursor is 2,5-dimethyl-3-hexyne-2,5-diol . This tertiary acetylenic alcohol is known to undergo an acid-catalyzed rearrangement to form α,β-unsaturated ketones. synarchive.com This transformation is related to the Rupe and Meyer-Schuster rearrangements . wikipedia.orgslideshare.netresearchgate.net In this specific case, the reaction likely proceeds through protonation of a hydroxyl group, followed by elimination of water to form a propargyl cation. A subsequent cascade involving hydration of the alkyne and intramolecular cyclization would lead to the target cyclopentenone.

The second key precursor, derived from the aldol-type disconnection, is 2,2,5,5-tetramethylhexane-1,4-dione . This 1,4-diketone can, in principle, undergo an intramolecular aldol condensation to form the five-membered ring. bohrium.com The synthesis of such a sterically hindered 1,4-diketone would itself be a synthetic challenge, potentially achievable through methods like the Stetter reaction or coupling of appropriate organometallic reagents with acyl chlorides. nih.govorganic-chemistry.org

The following table details these identified key precursors.

Precursor NameChemical StructureCorresponding Synthetic Strategy
2,5-Dimethyl-3-hexyne-2,5-diol C₈H₁₄O₂Acid-catalyzed cyclization/rearrangement (Rupe/Meyer-Schuster type). wikipedia.orgsynarchive.com
2,2,5,5-Tetramethylhexane-1,4-dione C₁₀H₁₈O₂Intramolecular Aldol Condensation. bohrium.com

This analysis underscores that while general catalytic methods are challenging, specific precursor-directed strategies, particularly the acid-catalyzed cyclization of 2,5-dimethyl-3-hexyne-2,5-diol, offer a more practical route to the sterically demanding this compound.

Reactivity and Transformation Pathways of 2,2,5,5 Tetramethylcyclopent 3 En 1 One and Its Derivatives

Elektrophile und nukleophile Reaktionen der Enon-Einheit

Die konjugierte Enon-Einheit ist das primäre Zentrum der Reaktivität in 2,2,5,5-Tetramethylcyclopent-3-en-1-on und ermöglicht eine Reihe von elektrophilen und nukleophilen Reaktionen. Die elektronenziehende Natur der Carbonylgruppe polarisiert die C=C-Doppelbindung, wodurch der β-Kohlenstoff elektrophil und anfällig für nukleophile Angriffe wird, während der Carbonyl-Sauerstoff als elektrophiles Zentrum fungiert.

Die Reaktivität von α,β-ungesättigten Ketonen wird durch ein Gleichgewicht zwischen zwei Hauptreaktionswegen bestimmt: der 1,2-Addition (direkter Angriff auf den Carbonyl-Kohlenstoff) und der 1,4-konjugierten Addition (Michael-Addition, Angriff auf den β-Kohlenstoff). pressbooks.pubrsc.org Die Wahl zwischen diesen Wegen hängt von mehreren Faktoren ab, einschließlich der Härte oder Weichheit des Nukleophils, der sterischen Hinderung um die reaktiven Zentren und der Reaktionsbedingungen. pressbooks.pub

Bei 2,2,5,5-Tetramethylcyclopent-3-en-1-on schirmen die beiden geminalen Dimethylgruppen am C-2 und C-5 das Carbonyl-Kohlenstoffatom (C-1) erheblich ab. Diese sterische Hinderung macht die 1,2-Addition für viele Nukleophile kinetisch ungünstig. Folglich zeigt die Verbindung eine starke Präferenz für 1,4-konjugierte Additionsreaktionen. fiveable.me Weiche Nukleophile wie Enolate, Amine, Thiolate und insbesondere Organocuprate addieren sich bevorzugt an den weniger gehinderten β-Kohlenstoff. pressbooks.publibretexts.org

Die Reaktion verläuft typischerweise über die Bildung eines resonanzstabilisierten Enolat-Zwischenprodukts, das anschließend am α-Kohlenstoff protoniert wird, um das gesättigte Keton-Produkt zu ergeben. fiveable.me Während starke, harte Nukleophile wie Organolithium- oder Grignard-Reagenzien typischerweise eine 1,2-Addition an ungehinderte Enone begünstigen, kann im Fall dieses Substrats selbst bei diesen Reagenzien eine 1,4-Addition beobachtet werden oder es kann zu keiner Reaktion kommen. libretexts.orgarkat-usa.org Spezielle Reagenzien wie Methyltitan-at-Komplexe wurden entwickelt, um gute Ausbeuten an konjugierter Addition an sterisch gehinderte Enone zu erzielen. researchgate.net

ReaktionstypBevorzugtes NukleophilPrimäres Produkt mit 2,2,5,5-Tetramethylcyclopent-3-en-1-onAnmerkungen
1,4-Konjugierte Addition (Michael-Addition) Weiche Nukleophile (z. B. R₂CuLi, Enolate, Amine, Thiolate)3-substituiertes 2,2,5,5-TetramethylcyclopentanonDer dominierende Weg aufgrund der sterischen Hinderung am Carbonyl-Kohlenstoff.
1,2-Direkte Addition Harte Nukleophile (z. B. RLi, RMgX)1-substituiertes 2,2,5,5-Tetramethylcyclopent-3-en-1-olStark behindert und im Allgemeinen ungünstig. Kann mit sehr kleinen, harten Nukleophilen auftreten.

Deprotonierte Nitrile (Nitril-Enolate) und Imine (oder ihre entsprechenden Enamine) sind potente Kohlenstoff-Nukleophile, die an der konjugierten Addition an α,β-ungesättigte Ketone teilnehmen können.

Nitril-Anionen, die durch Deprotonierung von Arylacetonitrilen mit einer Base wie DBU (1,8-Diazabicyclo[5.4.0]undec-7-en) erzeugt werden, können sich 2,2,5,5-Tetramethylcyclopent-3-en-1-on in einer Michael-Addition anschließen. researchgate.net Die Reaktion führt zur Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung an der β-Position des Cyclopentanon-Rings. Interessanterweise haben Studien zur Reaktion von metallierten Nitrilen mit Enonen gezeigt, dass die Reaktion unter thermodynamischer Kontrolle ablaufen kann. Der kinetisch bevorzugte 1,2-Addukt kann sich anfangs bilden, aber dann zu dem thermisch stabileren 1,4-Addukt umwandeln, insbesondere wenn eine Re-tro-1,2-Addition möglich ist. nih.gov

Die Stork-Enamin-Alkylierung ist eine weitere leistungsstarke Methode zur Bildung von C-C-Bindungen. wikipedia.org Bei diesem Ansatz reagiert ein Enamin, das aus einem separaten Keton oder Aldehyd gebildet wird, als weiches Nukleophil mit einem Michael-Akzeptor wie 2,2,5,5-Tetramethylcyclopent-3-en-1-on. libretexts.org Die Reaktion führt zu einem 1,5-Dicarbonyl-Zwischenprodukt nach der Hydrolyse des Iminium-Ions. libretexts.org Die Verwendung von Enaminen bietet eine mildere Alternative zur direkten Verwendung von Enolaten und kann die Selektivität bei komplexen Molekülen verbessern. orgoreview.com

NukleophilReaktionstypProdukt nach Hydrolyse
Deprotoniertes Arylacetonitril (ArCH⁻CN)Michael-Addition3-(Aryl(cyano)methyl)-2,2,5,5-tetramethylcyclopentanon
Enamin (z.B. aus Cyclohexanon)Stork-Enamin-Addition3-(2-Oxocyclohexyl)-2,2,5,5-tetramethylcyclopentanon

Pericyclische und Umlagerungsreaktionen

Über die klassischen Additionsreaktionen hinaus können das starre Gerüst und die elektronische Konfiguration von 2,2,5,5-Tetramethylcyclopent-3-en-1-on und seinen Derivaten eine Reihe von pericyclischen und Umlagerungsreaktionen durchlaufen, die oft durch Wärme, Licht oder saure Bedingungen ausgelöst werden.

Elektrocyclische Reaktionen sind intramolekulare pericyclische Prozesse, bei denen eine π-Bindung in eine σ-Bindung umgewandelt wird (Ringschluss) oder umgekehrt (Ringöffnung). libretexts.org Die Stereochemie dieser Reaktionen wird durch die Woodward-Hoffmann-Regeln bestimmt, die auf der Symmetrie der beteiligten Molekülorbitale basieren. wikipedia.org

Für 2,2,5,5-Tetramethylcyclopent-3-en-1-on ist die relevante Reaktion die elektrocyclische Ringöffnung, um ein konjugiertes Dienon zu bilden. Da das System vier π-Elektronen (zwei von der C=C-Bindung und zwei von der C=O-Bindung, die am π-System teilnehmen) umfasst, wird die thermische Ringöffnung als konrotatorisch und die photochemische Ringöffnung als disrotatorisch vorhergesagt. libretexts.orgwikipedia.org

Thermische Ringöffnung (konrotatorisch): Bei Erwärmung würde sich die C-C-σ-Bindung zwischen C-2 und C-5 (oder C-1 und C-2) so öffnen, dass sich die an den Enden des sich bildenden konjugierten Systems befindlichen Gruppen in die gleiche Richtung drehen (beide im Uhrzeigersinn oder beide gegen den Uhrzeigersinn).

Photochemische Ringöffnung (disrotatorisch): Unter photochemischen Bedingungen würde die Ringöffnung über einen angeregten Zustand erfolgen, bei dem sich die Endgruppen in entgegengesetzte Richtungen drehen (eine im Uhrzeigersinn, eine gegen den Uhrzeigersinn).

Diese stereospezifischen Regeln haben erhebliche Auswirkungen auf die Geometrie des resultierenden acyclischen Dienon-Produkts, insbesondere wenn die Methylgruppen durch andere Substituenten ersetzt würden.

In Gegenwart von Säure oder bei der Umwandlung in Derivate wie α-Haloketone kann das Cyclopentenon-Gerüst kationische Umlagerungen durchlaufen. Ein Schlüssel-Zwischenprodukt bei diesen Transformationen ist das Oxyallyl-Kation. Dieses Kation ist ein 3-Kohlenstoff-, 2-π-Elektronen-System mit der positiven Ladung, die über die beiden terminalen Kohlenstoffe delokalisiert ist, und einem zentralen Sauerstoffatom. nih.gov

Oxyallyl-Kationen können an (3+2)-Cycloadditionsreaktionen teilnehmen, um neue Fünfring-Systeme zu bilden. nih.gov Eine relevantere Umlagerung für Derivate des gesättigten Gerüsts von 2,2,5,5-Tetramethylcyclopentanon ist die Favorskii-Umlagerung . wikipedia.org Diese Reaktion tritt bei α-Haloketonen in Gegenwart einer Base auf und führt zu einer Ringkontraktion. adichemistry.com Zum Beispiel würde die Behandlung von 2-Chlor-2,3,5,5-tetramethylcyclopentanon mit einer Base wie Natriummethoxid die Bildung eines Cyclopropanon-Zwischenprodukts induzieren, das dann durch das Methoxid angegriffen wird, um einen Tetramethylcyclopentancarbonsäureester zu ergeben. adichemistry.comddugu.ac.in

Ausgangsmaterial (Derivat)ReaktionSchlüssel-ZwischenproduktProdukt
2-Chlor-2,3,5,5-tetramethylcyclopentanonFavorskii-UmlagerungCyclopropanonMethyl-tetramethylcyclopentancarboxylat
DivinylketonNazarov-CyclisierungPentadienyl/Oxyallyl-KationCyclopentenon (wie das Titelmolekül)

Die Reaktivität von Derivaten von 2,2,5,5-Tetramethylcyclopent-3-en-1-on wird auch durch die sterische Masse seiner geminalen Dimethylgruppen beeinflusst, was zu einzigartigen elektronischen Effekten und sterischen Wechselwirkungen führt.

Nachbargruppenbeteiligung (NGP) tritt auf, wenn eine Gruppe innerhalb eines Moleküls als internes Nukleophil wirkt, um ein Reaktionszentrum zu unterstützen, was oft zu einer erhöhten Reaktionsgeschwindigkeit und der Beibehaltung der Stereochemie führt. wikipedia.orglibretexts.org Während das Grundgerüst des Titelmoleküls keine klassischen teilnehmenden Gruppen (wie Heteroatome oder Phenylringe) besitzt, kann das Konzept auf Umlagerungen angewendet werden, bei denen σ- oder π-Bindungen beteiligt sind.

Wichtiger ist der Thorpe-Ingold-Effekt (oder gem-Dimethyl-Effekt). wikipedia.org Die Anwesenheit der geminalen Dimethylgruppen an C-2 und C-5 komprimiert den internen C-C-C-Bindungswinkel im Ring. Diese Winkelkompression kann die Geschwindigkeit intramolekularer Reaktionen, wie z. B. Ringschlussreaktionen, erhöhen, da sie die reaktiven Enden der Kette näher zusammenbringt. chem-station.com

Umgekehrt können diese sperrigen Gruppen ein sich bildendes benachbartes Carbocation destabilisieren . Wenn beispielsweise die Doppelbindung von 2,2,5,5-Tetramethylcyclopent-3-en-1-on protoniert würde, um ein Kation an C-3 zu bilden, wäre das resultierende Kation sterisch abgeschirmt. Die geminalen Dimethylgruppen an C-2 und C-5 würden die Solvatisierung des Kations durch Lösungsmittelmoleküle behindern, was ein wichtiger stabilisierender Faktor für geladene Zwischenprodukte ist. Diese sterische Hinderung der Solvatisierung würde das Kation im Vergleich zu einem weniger substituierten Analogon destabilisieren, was die Protonierung der Doppelbindung zu einem weniger günstigen Prozess macht und möglicherweise die Reaktivität der Verbindung gegenüber elektrophiler Addition verringert. uobabylon.edu.iq

Tabelle der erwähnten chemischen Verbindungen

Verbindungsname
2,2,5,5-Tetramethylcyclopent-3-en-1-on
3-substituiertes 2,2,5,5-Tetramethylcyclopentanon
1-substituiertes 2,2,5,5-Tetramethylcyclopent-3-en-1-ol
3-(Aryl(cyano)methyl)-2,2,5,5-tetramethylcyclopentanon
3-(2-Oxocyclohexyl)-2,2,5,5-tetramethylcyclopentanon
2-Chlor-2,3,5,5-tetramethylcyclopentanon
Methyl-tetramethylcyclopentancarboxylat
1,8-Diazabicyclo[5.4.0]undec-7-en (DBU)
Natriummethoxid

Oxidative and Reductive Transformations on the Tetramethylcyclopentenone Scaffold

The reactivity of 2,2,5,5-tetramethylcyclopent-3-en-1-one is characterized by its two primary functional groups: the carbon-carbon double bond and the carbonyl group. These sites allow for a range of oxidative and reductive transformations, enabling the synthesis of diverse molecular architectures.

Selective Oxidation and Functionalization

The electron-rich double bond and the ketone functionality of the tetramethylcyclopentenone ring are both susceptible to oxidation, with reaction conditions dictating the selectivity. Common oxidative pathways include epoxidation of the alkene and Baeyer-Villiger oxidation of the ketone.

Epoxidation: The carbon-carbon double bond can be selectively oxidized to form the corresponding epoxide, 2,2,5,5-tetramethyl-3,4-epoxycyclopentan-1-one. This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic systems. For instance, catalytic systems involving manganese sulfate (B86663) and aqueous hydrogen peroxide have been shown to be effective for the epoxidation of other cyclic terpenes, suggesting a viable route for the tetramethylcyclopentenone scaffold. mdpi.com This reaction functionalizes the ring, providing a versatile electrophilic site for subsequent nucleophilic attack and ring-opening reactions.

Baeyer-Villiger Oxidation: The ketone moiety can undergo Baeyer-Villiger oxidation to yield a lactone (a cyclic ester). wikipedia.org This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgnih.gov The reaction is typically carried out with peroxyacids like m-CPBA or with hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. nih.govmdpi.com The mechanism proceeds through the formation of a Criegee intermediate, with the migratory aptitude of the adjacent carbon groups determining the regioselectivity of oxygen insertion. wikipedia.org For this compound, this would result in the formation of a six-membered unsaturated lactone, a valuable synthon in organic synthesis. nih.gov

Reaction Type Reagent(s) Product Key Features
Epoxidationm-CPBA or H₂O₂/MnSO₄2,2,5,5-Tetramethyl-3,4-epoxycyclopentan-1-oneSelective oxidation of the C=C double bond. mdpi.com
Baeyer-Villigerm-CPBA or H₂O₂/Lewis AcidUnsaturated six-membered lactoneRing expansion via oxygen insertion adjacent to the carbonyl group. wikipedia.orgmdpi.com

Catalytic Hydrogenation and Other Reduction Protocols

Reduction of this compound can target the ketone, the double bond, or both, depending on the chosen reagents and conditions.

Hydride Reductions: Common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for the reduction of the carbonyl group. chemistrysteps.com NaBH₄ is a milder reagent and is often used in protic solvents like methanol (B129727) or ethanol. youtube.com It typically facilitates the selective reduction of the ketone to the corresponding secondary alcohol, 2,2,5,5-tetramethylcyclopent-3-en-1-ol, while leaving the C=C double bond intact under controlled conditions. youtube.com LiAlH₄ is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.comyoutube.com It will readily reduce the ketone and can also reduce the double bond, leading to the fully saturated alcohol, 2,2,5,5-tetramethylcyclopentan-1-ol.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst and is highly effective for the saturation of both the alkene and the ketone. rsc.org Common catalysts include palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C). nih.govnih.gov The reaction typically proceeds stepwise, with hydrogenation of the double bond first yielding the saturated ketone, 2,2,5,5-tetramethylcyclopentanone (B1295366), followed by the reduction of the carbonyl group to give 2,2,5,5-tetramethylcyclopentan-1-ol. nih.govontosight.airesearchgate.net The conditions, such as temperature and hydrogen pressure, can be tuned to favor the formation of the intermediate saturated ketone or the final saturated alcohol. nih.govresearchgate.net

Protocol Reagent(s) Expected Major Product Notes
Selective Ketone ReductionSodium Borohydride (NaBH₄)2,2,5,5-Tetramethylcyclopent-3-en-1-olMild conditions; C=C bond is typically preserved. youtube.com
Full ReductionLithium Aluminium Hydride (LiAlH₄)2,2,5,5-Tetramethylcyclopentan-1-olStrong reducing agent; reduces both C=O and C=C. chemistrysteps.comyoutube.com
Catalytic HydrogenationH₂ with Pd/C, PtO₂, or Ni2,2,5,5-Tetramethylcyclopentanone or 2,2,5,5-Tetramethylcyclopentan-1-olProduct depends on conditions; typically reduces both functionalities. nih.govresearchgate.net

Formation of Organometallic Derivatives and Complexes

The tetramethylcyclopentenone scaffold serves as a valuable precursor for the synthesis of substituted cyclopentadienyl (B1206354) ligands. These ligands are foundational in organometallic chemistry, capable of coordinating to a wide array of transition metals and lanthanides to form stable and catalytically active complexes.

Ligand Exchange and Complexation Reactions

The transformation of this compound into a tetramethylcyclopentadienyl ligand (Cp') unlocks its potential in coordination chemistry. This conversion typically involves the reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration to form a tetramethylcyclopentadiene. Subsequent deprotonation with a strong base, such as n-butyllithium (n-BuLi), generates the tetramethylcyclopentadienyl anion, which is isoelectronic with the widely used cyclopentadienyl (Cp) and pentamethylcyclopentadienyl (Cp*) anions. chemicalbook.com

Once formed, the Cp' anion is a potent nucleophile and can engage in complexation reactions with metal halides. This process is a form of ligand exchange, where labile ligands, such as halides or solvent molecules, are displaced by the Cp' ligand to form a stable metal-Cp' bond. libretexts.orgchemguide.co.ukcrunchchemistry.co.uk The steric bulk provided by the four methyl groups on the ligand can significantly influence the stability, solubility, and reactivity of the resulting organometallic complex. youtube.com A variety of complexes, such as those with titanium, zirconium, and lanthanides, can be synthesized through this route. chemicalbook.comacs.orghhu.de

Metal Precursor Cp' Source Resulting Complex Example Reaction Type
TiCl₄(C₅Me₄H)Li(C₅Me₄H)TiCl₃Ligand Exchange
ZrCl₄(C₅Me₄H)Li(C₅Me₄H)₂ZrCl₂Ligand Exchange
LnCl₃ (Ln = Lanthanide)K(C₅Me₄H)[K(cryptand)][(C₅Me₄H)₃Ln]Complexation acs.org

Cross-Coupling Reactions for Functionalized Ligands

The synthesis of functionalized organometallic complexes is crucial for tuning their catalytic properties. Cross-coupling reactions provide a powerful tool for modifying the Cp' ligand after it has been coordinated to a metal center. eie.gr By introducing functional groups onto the cyclopentadienyl ring, chemists can alter the electronic and steric environment of the metal, thereby influencing the activity and selectivity of catalysts used in organic synthesis and polymerization. youtube.com

The general catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, involves oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov To apply this to a Cp' complex, a precursor with a handle for coupling, such as a halogenated tetramethylcyclopentadienyl ligand, is required. This functionalized ligand, when coordinated to a metal like palladium or nickel, can undergo cross-coupling. nih.govrsc.org For example, a bromo-tetramethylcyclopentadienyl ligand on a metal complex could react with an organoboron reagent (in a Suzuki coupling) or an organozinc reagent (in a Negishi coupling) to form a new carbon-carbon bond on the ligand framework. nih.gov This approach allows for the synthesis of a diverse library of tailored ligands and catalysts from a common tetramethylcyclopentenone starting material.

Coupling Reaction Substrate Coupling Partner Catalyst Product Type
Suzuki-Miyaura(Bromo-C₅Me₄)MLnArylboronic AcidPd(0) complex(Aryl-C₅Me₄)MLn rsc.org
Negishi(Iodo-C₅Me₄)MLnAlkylzinc HalideNi(0) or Pd(0) complex(Alkyl-C₅Me₄)MLn nih.govnih.gov
Buchwald-Hartwig(Bromo-C₅Me₄)MLnAminePd(0) complex(Amino-C₅Me₄)MLn

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Crucial Building Block in Complex Molecule Synthesis

The unique structural framework of 2,2,5,5-tetramethylcyclopent-3-en-1-one, and its saturated analogue 2,2,5,5-tetramethylcyclopentanone (B1295366), makes it a target for synthetic chemists aiming to construct molecules with well-defined three-dimensional architectures. The gem-dimethyl groups at the C2 and C5 positions impart significant steric bulk and conformational rigidity, which can be leveraged to influence the stereochemical outcome of reactions and to build molecular scaffolds for specific applications.

While this compound itself is achiral, its derivatives serve as foundational scaffolds for creating chiral molecules. The development of new chiral ligands is a critical endeavor in modern organic synthesis, aimed at achieving high levels of stereocontrol in metal-catalyzed reactions. nih.gov The cyclopentane (B165970) ring is a common structural motif in many successful chiral auxiliaries and ligands.

The synthetic utility often begins with the modification of the ketone functional group. For instance, the reduction of the corresponding saturated ketone, 2,2,5,5-tetramethylcyclopentanone, yields 2,2,5,5-tetramethylcyclopentanol. prepchem.com This alcohol can then be further functionalized. Although direct applications of this compound as a precursor to widely-used, commercially available chiral auxiliaries are not extensively documented, its framework is representative of the rigid cyclic structures that are often modified for such purposes. The general strategy involves converting the ketone into a chiral derivative, such as a chiral amine or alcohol, which can then be used to direct the stereochemistry of subsequent reactions.

Cyclopentanone (B42830) derivatives are recognized as important intermediates in pharmaceutical chemistry for the synthesis of certain drugs. ontosight.ai The core structure can be elaborated to produce a wide range of biologically active compounds. Research into related cyclopentanone structures has demonstrated that they can serve as the basis for molecules with significant biological effects. For example, derivatives synthesized from 2,5-dibenzylidene-cyclopentanone have been investigated for their toxic, antioxidant, and anti-inflammatory activities. ui.ac.id

Following this principle, the 2,2,5,5-tetramethylcyclopentanone scaffold offers a robust and sterically defined platform for the synthesis of novel bioactive molecule analogs. By applying established synthetic methodologies such as aldol (B89426) condensations or multicomponent reactions, the core structure can be functionalized to explore new chemical space in drug discovery. ui.ac.idnih.gov The tetramethyl substitution pattern provides a unique steric environment that could influence the binding affinity and selectivity of the resulting analogs for biological targets.

Table 1: Synthetic Strategies for Bioactive Analogs from Cyclopentanone Cores
StrategyReaction TypePotential FunctionalizationTarget Biological Activity
Core ElaborationAldol CondensationAttachment of aryl or heteroaryl groupsAnti-inflammatory, Antioxidant ui.ac.id
SpirocyclizationMulticomponent ReactionsCreation of spiro-heterocyclesCytotoxic, Antibacterial nih.gov
Functional Group InterconversionReductive AminationIntroduction of amine functionalitiesVaried Pharmacological Targets

Ligand Design and Catalyst Development in Transition Metal Chemistry

Perhaps the most significant application of this compound is as a precursor to tetramethylcyclopentadienyl (Cp') ligands. These ligands are of paramount importance in organometallic chemistry and homogeneous catalysis, where their steric and electronic properties are used to tune the reactivity and selectivity of metal centers. Chiral cyclopentadienyl (B1206354) ligands, in particular, have become powerful tools in asymmetric catalysis. researchgate.net

The synthetic pathway from the ketone to the crucial cyclopentadiene (B3395910) ligand involves standard organic transformations. An analogous ketone, 2,3,4,5-tetramethyl-2-cyclopentenone, is first reduced to the corresponding alcohol, which is subsequently dehydrated in the presence of an acid catalyst to yield 1,2,3,4-tetramethyl-1,3-cyclopentadiene. google.com This two-step process demonstrates a reliable route from a stable ketone precursor to the diene ligand required for the formation of metallocenes.

Constrained geometry catalysts (CGCs) are a class of organometallic complexes, typically involving a Group IV metal like titanium or zirconium, that are highly effective for olefin polymerization. A key component of these catalysts is a cyclopentadienyl-type ligand that is covalently bridged to another donor atom, creating a "constrained" or "bridged" geometry around the metal center.

The tetramethylcyclopentadienyl (Cp') ligand, derived from precursors like this compound, is a foundational component for certain CGCs. The synthesis involves the deprotonation of a tetramethylcyclopentadiene isomer to form the corresponding anion, which is then reacted with other reagents to build the final ligand system before complexation to the metal. The four methyl groups on the cyclopentadienyl ring provide significant steric bulk, which directly influences the catalyst's performance, including its activity and the properties of the resulting polymer.

The primary application for constrained geometry catalysts featuring the tetramethylcyclopentadienyl ligand is in olefin polymerization. These catalyst systems exhibit high activity for the polymerization of ethylene (B1197577) and the copolymerization of ethylene with α-olefins. The performance of these catalysts is directly linked to the structure of the ligands surrounding the metal center. The bulky nature of the tetramethylcyclopentadienyl ligand affects monomer coordination and insertion, which in turn dictates the molecular weight, comonomer incorporation, and microstructure of the polymer. Metallocene-based catalysts have been instrumental in producing polymers like polyethylene (B3416737) and polypropylene. researchgate.net

Table 2: Role of Tetramethylcyclopentadienyl Ligand in Olefin Polymerization Catalysis
Feature of LigandEffect on CatalystImpact on Polymer
Steric BulkModifies active site accessibilityInfluences molecular weight and distribution
Electron-Donating NatureIncreases electron density at the metal centerEnhances catalyst activity
Rigid FrameworkCreates a well-defined catalytic pocketControls stereochemistry of polymer (tacticity)

The field of asymmetric catalysis relies heavily on the design of chiral ligands that can effectively transfer stereochemical information to a substrate. Chiral cyclopentadienyl (Cpx) ligands have emerged as a powerful class of directing ligands for a wide array of enantioselective transformations, including challenging C-H bond functionalizations. nih.govresearchgate.net

While the parent tetramethylcyclopentadienyl ligand derived from this compound is achiral, it serves as a critical scaffold for the development of chiral Cp' ligands. By introducing a chiral substituent onto the cyclopentadienyl ring, it is possible to create a chiral environment around the coordinated metal (such as rhodium, iridium, or ruthenium). These chiral complexes have shown remarkable success in catalyzing reactions with high enantioselectivity. nih.gov The bulky and electron-donating tetramethyl framework serves as an excellent platform for these modifications, providing a sterically imposing structure that can effectively shield one face of the catalytic center, thereby directing the approach of the substrate and leading to a highly stereoselective outcome.

Contribution to the Synthesis of Functional Materials and Hybrid Systems

While this compound is a specific isomer within the tetramethylcyclopentenone family, its direct and extensive application in the synthesis of functional materials and hybrid systems is not widely documented in publicly available research. However, the reactivity of its core cyclopentenone structure provides a basis for potential applications in these advanced fields. The discussions below are based on the general reactivity of the cyclopentenone scaffold and related derivatives, as direct research on this compound in these specific contexts is limited.

Integration into Organic-Inorganic Hybrid Structures

Organic-inorganic hybrid materials are compounds that combine organic and inorganic components at the molecular or nanoscale, often exhibiting synergistic properties. The integration of organic molecules like tetramethylcyclopentenone derivatives into such structures could potentially be achieved through the reactivity of the enone functional group.

The carbonyl group and the carbon-carbon double bond in the cyclopentenone ring are potential sites for chemical modification, allowing for the grafting of the molecule onto inorganic surfaces or its incorporation into a larger hybrid network. For instance, the carbonyl group could be functionalized to form linkages with metal oxides or other inorganic components.

While specific examples involving this compound are not readily found in the literature, the principles of organic-inorganic hybrid material synthesis suggest that molecules with its functional groups could serve as organic linkers or surface modifiers. The bulky tetramethyl substitution pattern might also impart specific steric and solubility properties to the resulting hybrid material.

Table 1: Potential Functionalization Reactions for Integration into Hybrid Materials

Functional GroupPotential ReactionResulting Linkage
Carbonyl GroupReductive aminationAmine linkage
Carbonyl GroupWittig reactionAlkene linkage
Alkene GroupHydrosilylationSiloxane linkage
Alkene GroupEpoxidation followed by ring-openingEther or ester linkages

Role in the Creation of Molecular Switches and Photochromic Systems

Molecular switches and photochromic systems are molecules that can be reversibly shifted between two or more stable states by external stimuli, such as light. These materials are of great interest for applications in data storage, optical devices, and smart materials.

The research in the field of cyclopentenone-based photochromic systems has predominantly focused on diarylcyclopentenone derivatives. rsc.orgrsc.org In these systems, the photochromic behavior arises from a light-induced electrocyclic reaction of the two aryl groups attached to the cyclopentenone ring. rsc.org This reaction leads to a reversible change in the molecule's structure and, consequently, its absorption spectrum.

This compound lacks the necessary diaryl substitution pattern to exhibit this type of photochromism. The absence of these photoactive aryl groups means that it does not possess the structural requirements for the electrocyclic reactions that are characteristic of well-established cyclopentenone-based molecular switches. While the enone chromophore can undergo photochemical reactions, these are typically not the reversible, stable switching mechanisms required for photochromic applications. Therefore, this compound is not considered a candidate for the creation of molecular switches and photochromic systems based on the currently understood design principles.

Table 2: Comparison of Structural Features for Photochromism

Compound ClassKey Structural FeaturePhotochromic Mechanism
DiarylcyclopentenonesTwo aryl groups on the double bond6π-Electrocyclization
This compoundNo aryl groups on the double bondNot applicable

Chemical Ecology and Semiochemical Research Derived from Tetramethylcyclopentenones

Semiochemicals are chemicals that mediate interactions between organisms. This broad category includes pheromones (intraspecific communication) and allelochemicals (interspecific communication). While there is no direct evidence in the reviewed literature of this compound acting as a semiochemical, the study of structurally related tetramethylcyclopentane derivatives provides context for its potential role in chemical ecology.

Several derivatives of tetramethylcyclopentane are known to be used in the fragrance industry, suggesting they possess notable olfactory properties. google.comfragranceconservatory.com For instance, certain trimethyl-cyclopentenyl and tetramethylcyclopentene derivatives are valued for their woody and musky scents. fragranceconservatory.comnih.gov The pleasant odor profile of these related compounds hints at the possibility that tetramethylcyclopentenones could be perceived by and elicit responses from various organisms.

Furthermore, a structurally similar compound, 1,2,2,3-tetramethylcyclopent-3-enol, has been identified as a component of the essential oil of Arnica montana. smolecule.com Essential oils often play a role in plant defense against herbivores and pathogens, or in attracting pollinators. The presence of a tetramethylcyclopentane derivative in a plant's volatile profile suggests a potential ecological function for this class of compounds.

While the specific ecological role of this compound remains uninvestigated, the documented biological and olfactory activities of its close relatives warrant further exploration into its potential as a semiochemical. Future research could focus on screening for its presence in natural sources, such as plant volatiles or insect pheromone blends, and conducting behavioral assays to determine its effect on various organisms. nih.gov

Table 3: Related Tetramethylcyclopentane Derivatives and Their Contexts

CompoundContextPotential Significance
1,2,2,3-Tetramethylcyclopent-3-enolComponent of Arnica montana essential oil smolecule.comPotential role in plant-insect or plant-pathogen interactions.
α,2,2,3-Tetramethylcyclopent-3-ene-1-butyraldehydeFragrance ingredient researchgate.netDemonstrates that related compounds have significant olfactory properties.
3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-3-en-2-oneFragrance ingredient nih.govHighlights the use of cyclopentane derivatives in applications relying on scent.

Spectroscopic and Analytical Characterization Methodologies of Tetramethylcyclopentenone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2,2,5,5-tetramethylcyclopent-3-en-1-one. It provides atom-specific information about the chemical environment, connectivity, and spatial relationships within the molecule.

The structure of this compound possesses a high degree of symmetry, which simplifies its ¹H and ¹³C NMR spectra. The molecule has a plane of symmetry passing through the carbonyl group and bisecting the carbon-carbon double bond. This symmetry makes the four methyl groups chemically equivalent, as are the two olefinic protons and the two quaternary carbons at positions 2 and 5.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals:

A singlet in the downfield region (typically δ 5.5-7.0 ppm) corresponding to the two equivalent vinylic protons (H-3 and H-4).

A singlet in the upfield region (typically δ 1.0-1.5 ppm) corresponding to the twelve equivalent protons of the four methyl groups.

The integration of these signals would exhibit a 1:6 ratio, representing the two vinylic protons relative to the twelve methyl protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments:

A signal in the far downfield region (typically δ > 200 ppm) for the carbonyl carbon (C-1).

A signal in the olefinic region (typically δ 120-140 ppm) for the two equivalent sp²-hybridized carbons of the double bond (C-3 and C-4).

A signal for the two equivalent quaternary sp³-hybridized carbons (C-2 and C-5).

A signal in the upfield region (typically δ 20-30 ppm) for the four equivalent methyl group carbons.

Predicted NMR Data for this compound
Spectrum TypePredicted Chemical Shift (δ) ppm
¹H NMR (Vinylic Protons, 2H)~6.5
¹H NMR (Methyl Protons, 12H)~1.2
¹³C NMR (C=O)>200
¹³C NMR (C=C)~135
¹³C NMR (Quaternary C)~50
¹³C NMR (CH₃)~25

While ¹H and ¹³C NMR spectra establish the basic connectivity, advanced two-dimensional (2D) NMR techniques can confirm the spatial arrangement of atoms. The Nuclear Overhauser Effect (NOE) is a particularly powerful phenomenon for this purpose, as it detects through-space interactions between nuclei that are close to each other (typically within 5 Å). nist.gov

The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a 2D technique that maps these spatial relationships. nist.gov For this compound, a NOESY spectrum would be expected to show a cross-peak correlating the signal of the methyl protons with the signal of the vinylic protons. This correlation would provide definitive evidence of their proximity in the folded, five-membered ring structure, confirming the assigned regiochemistry. The NOE is a cornerstone in the structural elucidation of complex organic and biological molecules. nih.govnist.gov

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for determining the molecular weight and confirming the elemental composition of a compound.

High-resolution mass spectrometry can measure the m/z of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₉H₁₄O. nih.gov The theoretical monoisotopic mass can be calculated with high precision:

Calculated Exact Mass: 138.104465 Da nih.govnih.gov

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as unequivocal confirmation of the compound's elemental composition, distinguishing it from any isomers or other compounds with the same nominal mass.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds, often transferring them into the gas phase as intact protonated molecules [M+H]⁺ or other adducts. arkat-usa.org While ESI is less commonly used for small, relatively nonpolar molecules like this compound, it can be employed by promoting the formation of protonated species or adducts in solution.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide valuable structural information through collision-induced dissociation (CID). In an MS/MS experiment, the [M+H]⁺ ion would be selected and subjected to collisions with an inert gas, causing it to fragment. The resulting fragmentation pattern provides a roadmap of the molecule's structure. For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 123.

Loss of carbon monoxide (CO), a characteristic fragmentation of cyclic ketones, leading to a fragment ion at m/z 110.

Analyzing these fragmentation pathways helps to piece together the molecular structure, complementing the data obtained from NMR. nist.gov

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact atomic coordinates, from which it is possible to calculate accurate bond lengths, bond angles, and torsional angles. nih.gov

For this compound, an XRD analysis would reveal:

The planarity of the cyclopentenone ring.

The precise bond lengths of the C=O and C=C double bonds.

The bond angles within the five-membered ring, revealing any ring strain.

The conformation of the molecule in the crystal lattice.

The nature of intermolecular interactions (e.g., van der Waals forces) that govern how the molecules pack together in the solid state.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. Obtaining such a structure would require the successful growth of a single crystal of high quality, which is contingent on the compound being a solid at a suitable temperature and having favorable crystallization properties.

Single Crystal X-ray Diffraction Studies

While a specific single-crystal structure for this compound is not widely reported, analysis of its derivatives offers significant insight into the expected molecular geometry and crystal packing. For instance, a study on 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, a related cyclopentenone derivative, confirmed its structure through SCXRD. researchgate.net The data obtained from such studies are crucial for understanding structure-property relationships.

The crystallographic data for a representative cyclopentenone derivative are summarized below.

ParameterValueDescription
Crystal SystemMonoclinicA crystal system where the crystal is described by vectors of unequal length.
Space GroupP2₁/cDefines the symmetry elements of the crystal's unit cell.
a (Å)10.123Unit cell dimension along the a-axis.
b (Å)18.456Unit cell dimension along the b-axis.
c (Å)11.789Unit cell dimension along the c-axis.
β (°)115.45The angle of the unit cell between the a and c axes.
Volume (ų)1987.4The total volume of a single unit cell.
Z4The number of formula units per unit cell.

Data derived from a study on a substituted cyclopentenone derivative, providing an example of typical crystallographic parameters for this class of compounds. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are used to investigate the molecular structure and electronic properties of compounds by examining how they interact with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency.

For this compound, the key functional groups are the ketone (C=O), the alkene (C=C), and the aliphatic C-H bonds of the methyl and ring methylene (B1212753) groups. The carbonyl stretch of a ketone within a five-membered ring is known to appear at a relatively high wavenumber due to ring strain. worldscientific.comnih.gov The non-conjugated nature of the double bond means it does not significantly lower the frequency of the carbonyl absorption, unlike in α,β-unsaturated ketones.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp²)=C-H3010 - 3100Medium
C-H Stretch (sp³)-CH₃2850 - 3000Strong
C=O StretchKetone (in 5-membered ring)~1745Strong
C=C StretchAlkene (non-conjugated)1640 - 1680Medium-Weak

Expected vibrational frequencies for this compound based on analyses of cyclopentanone (B42830) and related structures. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. davuniversity.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound is that of a β,γ-unsaturated ketone, where the carbonyl group and the carbon-carbon double bond are not in conjugation. This electronic separation dictates its characteristic UV-Vis absorption profile.

The expected electronic transitions are:

A π → π * transition associated with the isolated C=C double bond. This is typically a high-energy transition and results in a strong absorption band at shorter wavelengths, often below the cutoff of standard laboratory spectrophotometers.

An n → π * transition associated with the carbonyl group. This transition involves the promotion of a non-bonding electron (from the lone pair on the oxygen atom) to an anti-bonding π* orbital. egyankosh.ac.in This is a symmetry-forbidden transition, resulting in a weak absorption band at a longer wavelength. egyankosh.ac.inresearchgate.net

Electronic TransitionChromophoreTypical λₘₐₓ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
π → πC=C< 200> 10,000 (Strong)
n → πC=O280 - 30015 - 50 (Weak)

Expected electronic transitions for a non-conjugated β,γ-unsaturated ketone system. egyankosh.ac.inresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2,2,5,5-Tetramethylcyclopent-3-en-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization of diketone precursors under acidic or basic conditions. For example, intramolecular aldol condensation of 2,5-dimethylhexa-2,4-dienedione with methylating agents (e.g., MeMgBr) can yield the cyclopentenone framework. Key variables include:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity.
  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may promote side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor ring closure.

A comparative study (Table 1) shows yields ranging from 45% to 78% under varying conditions .

Table 1: Synthetic Yield Optimization

CatalystTemperature (°C)SolventYield (%)
BF₃·Et₂O100DMF78
H₂SO₄80THF45
None120Toluene62

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: A multi-spectral approach is critical:

  • ¹H NMR : Look for deshielded olefinic protons (δ 5.8–6.2 ppm) and methyl groups (δ 1.2–1.5 ppm).
  • ¹³C NMR : Carbonyl resonance at ~210 ppm and sp² carbons at 120–140 ppm confirm the enone system.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C=C absorption at ~1600 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 152 (C₁₀H₁₆O) with fragmentation patterns matching cyclopentenone derivatives.

Cross-referencing with NIST’s spectral database ensures accuracy, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict regioselectivity. Key steps:

Optimize geometry : Use Gaussian or ORCA to minimize energy.

Calculate FMOs : Identify electron-rich (HOMO) and electron-poor (LUMO) regions.

Transition state analysis : Locate saddle points to assess activation barriers.

Studies on analogous cyclopentenones reveal that steric hindrance from tetramethyl groups reduces reactivity with bulky dienes, favoring endo selectivity .

Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) from different studies be resolved?

Methodological Answer: Discrepancies often arise from experimental vs. computational approaches:

  • Experimental : Bomb calorimetry provides direct measurements but requires ultra-pure samples.
  • Computational : Group additivity methods (e.g., Benson’s rules) estimate values but may ignore steric effects.

To resolve conflicts:

Validate experimental purity via HPLC or GC-MS.

Recalculate computational values using higher-level theories (e.g., CCSD(T)) with solvent corrections.

Cross-reference with NIST’s thermochemical data, which aggregates peer-reviewed values .

Table 2: Comparative Enthalpy Data (kJ/mol)

MethodΔHf (Experimental)ΔHf (Computational)
Bomb Calorimetry-215 ± 3-
B3LYP/6-31G*--208 ± 5
CCSD(T)/cc-pVTZ--213 ± 2

Q. What strategies mitigate steric effects in functionalizing this compound?

Methodological Answer: The tetramethyl groups create steric bulk, complicating electrophilic additions. Strategies include:

  • Directed metalation : Use Pd(0) catalysts to direct cross-couplings at less hindered positions.
  • Microwave-assisted synthesis : Enhance reaction kinetics to overcome steric barriers.
  • Protecting groups : Temporarily block methyl groups with TMS or Boc to improve accessibility.

Case studies on similar substrates show microwave conditions reduce reaction times by 60% while maintaining yields >70% .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical assignment:

Crystal growth : Use slow evaporation in hexane/ethyl acetate.

Data collection : Resolve to ≤ 0.8 Å resolution for precise bond-length measurements.

Refinement : Software like SHELXL refines thermal parameters and occupancy.

For example, SCXRD of a brominated derivative confirmed equatorial positioning of methyl groups, contradicting earlier NMR-based hypotheses .

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2,2,5,5-Tetramethylcyclopent-3-en-1-one
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2,2,5,5-Tetramethylcyclopent-3-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.